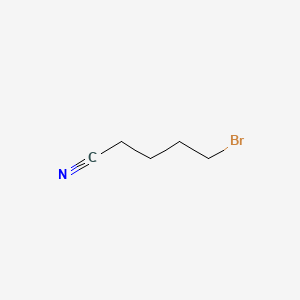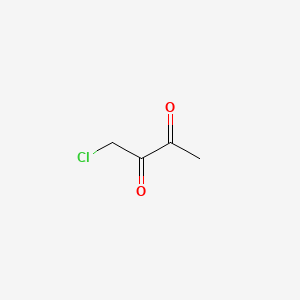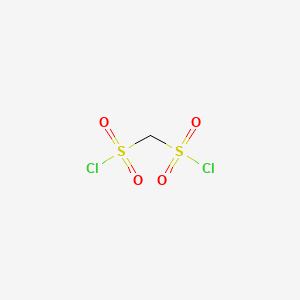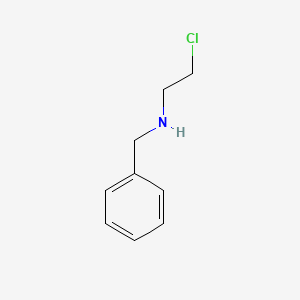
N-Benzyl-N-(2-chloroethyl)amine
Overview
Description
N-Benzyl-N-(2-chloroethyl)amine is a chemical compound with the molecular formula C9H12ClN . It is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . It can also be used to prepare RSV F protein inhibitors .
Synthesis Analysis
The synthesis of N-Benzyl-N-(2-chloroethyl)amine involves several steps. One method involves the reaction of sulfurous dichloride with 2,2’-(benzylazanediyl)diethanol in dichloromethane (DCM). The reaction mixture is stirred at room temperature overnight . Another method involves the reaction of nicotinoyl chloride with bis(2-chloroethyl)amine hydrochloride in dry toluene .Molecular Structure Analysis
The molecular structure of N-Benzyl-N-(2-chloroethyl)amine consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is also attached to a 2-chloroethyl group (CH2CH2Cl). The molecule has a total of 11 heavy atoms and its molecular weight is 169.65 g/mol .Chemical Reactions Analysis
N-Benzyl-N-(2-chloroethyl)amine can undergo various chemical reactions. For instance, it can react with ethyl chloroformate to give the corresponding debenzylated N-carbamates . It can also react with sulfurous dichloride to form N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine hydrochloride .Physical And Chemical Properties Analysis
N-Benzyl-N-(2-chloroethyl)amine has a molecular weight of 169.65 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The molecule has four rotatable bonds and its topological polar surface area is 12 Ų .Scientific Research Applications
Chemical Synthesis
N-Benzyl-N-(2-chloroethyl)amine is a chemical compound that can be used as a building block in chemical synthesis . However, the specific applications and experimental procedures are not detailed in the sources.
Derivatizing Reagent
2-Chloroethylamine, a related compound, is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . While this isn’t directly about N-Benzyl-N-(2-chloroethyl)amine, it suggests potential uses in biochemistry or molecular biology. The exact methods of application and outcomes are not provided in the source.
Pharmaceutical Research
N-Benzyl-2-chloro-N-methyl-ethanamine, a related compound, is used in pharmaceutical research . The specific applications, experimental procedures, and outcomes are not provided in the source.
Chemical Intermediate
N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride, another related compound, is used as a chemical intermediate . The specific applications, experimental procedures, and outcomes are not provided in the source.
Synthesis of Complex Molecules
N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a related compound, can be synthesized from 2,2’- (benzyliminodi)ethanol . This suggests that N-Benzyl-N-(2-chloroethyl)amine could potentially be used in the synthesis of complex molecules. The specific applications, experimental procedures, and outcomes are not provided in the source.
Dipeptide Synthesis
A related compound, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes . This suggests that N-Benzyl-N-(2-chloroethyl)amine could potentially be used in peptide synthesis. The specific applications, experimental procedures, and outcomes are not provided in the source.
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-chloroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGPBAONFJRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274731 | |
| Record name | N-Benzyl-2-chloroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(2-chloroethyl)amine | |
CAS RN |
42074-16-8 | |
| Record name | 42074-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-chloroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

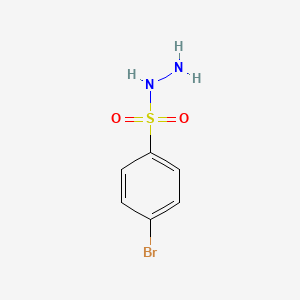


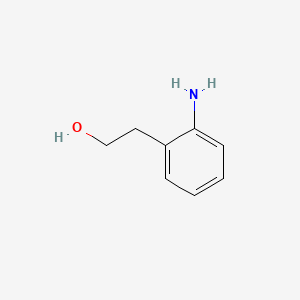

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)
